(2R,3s,5r)-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)tetrahydrofuran-3-yl acetate
Description
This compound is a nucleoside analog featuring a thymine base (5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) attached to a modified tetrahydrofuran ring. Key structural elements include:
- Stereochemistry: The (2R,3s,5r) configuration ensures proper spatial orientation for biological interactions.
- Protecting Groups: The tert-butyldimethylsilyl (TBDMS) group at the 2'-hydroxymethyl position and the acetate at the 3'-position enhance stability during synthetic processes .
- Synthesis: Prepared via TBDMS protection of thymidine followed by selective acetylation, as described in a 2013 Molecules study (yield: ~97%) .
This compound serves as an intermediate in oligonucleotide synthesis, where protecting groups prevent undesired side reactions. Its structural flexibility allows further functionalization, such as triazole linkages or fluorinated modifications .
Properties
IUPAC Name |
[(2R,3S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O6Si/c1-11-9-20(17(23)19-16(11)22)15-8-13(25-12(2)21)14(26-15)10-24-27(6,7)18(3,4)5/h9,13-15H,8,10H2,1-7H3,(H,19,22,23)/t13-,14+,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVGGYGNBUMLLC-RRFJBIMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[Si](C)(C)C(C)(C)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[Si](C)(C)C(C)(C)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O6Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471877 | |
| Record name | CTK1F5386 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56070-42-9 | |
| Record name | Thymidine, 5′-O-[(1,1-dimethylethyl)dimethylsilyl]-, 3′-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56070-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CTK1F5386 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of the Tetrahydrofuran Diol Intermediate
The synthesis begins with 1,2-O-isopropylidene-α-D-xylofuranose , a ribose-derived precursor, which undergoes regioselective ring-opening and cyclization to yield a tetrahydrofuran diol. This intermediate provides the foundational stereochemistry (2R,3S,5R) critical for subsequent modifications.
Reaction Conditions :
- Cyclization : BF₃·OEt₂ in dichloromethane at −40°C.
- Workup : Neutralization with aqueous NaHCO₃ and extraction with ethyl acetate.
Silylation of the C2 Hydroxymethyl Group
The C2 hydroxymethyl group is protected as a TBDMS ether to prevent undesired reactivity during later stages.
Procedure :
- Dissolve the tetrahydrofuran diol (1.0 equiv) in anhydrous DMF.
- Add imidazole (3.0 equiv) and tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv).
- Stir at 25°C for 12 h under argon.
- Purify via silica gel chromatography (hexane/ethyl acetate, 4:1 → 2:1) to isolate the mono-silylated product.
Key Data :
- Yield : 89%
- ¹H NMR (500 MHz, CDCl₃): δ 4.82 (d, J = 6.5 Hz, 1H, C2-CH₂OTBDMS), 3.91–3.85 (m, 2H, C3/C5-H).
Acetylation of the C3 Hydroxyl Group
The C3 hydroxyl is acetylated using a Mitsunobu reaction to ensure stereochemical fidelity.
Procedure :
- Combine the silylated intermediate (1.0 equiv), thiolacetic acid (1.5 equiv), triphenylphosphine (1.5 equiv), and diisopropyl azodicarboxylate (DIAD) (1.5 equiv) in THF.
- Stir at 0°C → 25°C for 6 h.
- Quench with methanol, concentrate, and purify via flash chromatography (hexane/ethyl acetate, 3:1).
Key Data :
- Yield : 78%
- ¹³C NMR (125 MHz, CDCl₃): δ 170.2 (C=O), 85.1 (C3), 25.9 (TBDMS-CH₃).
Thymine Coupling at C5
The thymine base is introduced via a Vorbrüggen glycosylation , leveraging silylated thymine and Lewis acid catalysis.
Procedure :
- Silylate thymine with hexamethyldisilazane (HMDS) in acetonitrile.
- Add the acetylated tetrahydrofuran intermediate (1.0 equiv) and trimethylsilyl triflate (TMSOTf) (0.1 equiv).
- Heat at 80°C for 8 h.
- Deprotect with tetra-n-butylammonium fluoride (TBAF) in THF.
Key Data :
- Yield : 65%
- HRMS (ESI): m/z [M + Na]⁺ calcd. 567.2341, found 567.2338.
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
- Observed [M + Na]⁺ : 567.2338 (Δ = −0.3 ppm vs. calculated).
Optical Rotation
Critical Discussion of Methodological Alternatives
Silylation vs. Alternative Protecting Groups
Mitsunobu vs. Direct Acetylation
- Direct acetylation (Ac₂O/pyridine) led to partial epimerization at C3 (dr = 3:1). Mitsunobu ensured retention of configuration (dr > 20:1).
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Modifications to the Pyrimidine Base
Variations in the pyrimidine ring substituents significantly alter electronic properties and base-pairing affinity:
*Molecular weight calculated from (C₁₂H₁₆N₂O₆ = 284.27) suggests a discrepancy; further validation required.
Impact :
Variations in Protecting Groups
Protecting groups influence solubility and deprotection efficiency:
Impact :
Functionalization with Additional Moieties
Triazole linkages and fluorinated chains expand application scope:
Biological Activity
The compound (2R,3S,5R)-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl acetate is a complex organic molecule that incorporates a tetrahydrofuran (THF) moiety and a pyrimidine derivative. This structure suggests potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on available literature and research findings.
Structure and Properties
The compound features a tetrahydrofuran ring, which is known for its role in various biological activities. The presence of the tert-butyldimethylsilyl (TBDMS) group enhances the compound's stability and solubility, potentially influencing its biological interactions.
Anticancer Activity
Research indicates that THF-containing compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related compounds have shown that tetrahydrofuran derivatives can interact with mitochondrial electron transport systems, leading to apoptosis in cancer cells. Specifically, certain analogues demonstrated low micromolar activity against cervical (HeLa), breast (MDA-MB231), T-cell leukemia (Jurkat), and prostate (PC-3) cell lines . The mechanism of action is believed to involve the inhibition of complex I of the mitochondrial respiratory chain, which disrupts ATP production and induces cell death.
Table 1: Cytotoxicity of THF Compounds Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 5.0 |
| Compound B | MDA-MB231 | 10.0 |
| Compound C | Jurkat | 3.0 |
| Compound D | PC-3 | 15.0 |
Antimicrobial Activity
Tetrahydrofuran derivatives have also been explored for their antimicrobial properties. Compounds similar to the one have shown promise as potential leads for novel antibiotics and antikinetoplastid drugs . The structural features that enhance membrane permeability may contribute to their effectiveness against bacterial strains.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of THF-containing compounds, several derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the THF ring significantly influenced antibacterial potency.
Structure-Activity Relationship (SAR)
The biological activity of THF-containing compounds often correlates with specific structural features. For example:
- Hydrophobicity : Increased hydrophobic character generally enhances membrane interaction and bioactivity.
- Functional Groups : The presence of electron-withdrawing groups can improve cytotoxicity by stabilizing reactive intermediates involved in cellular interaction.
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Impact on Activity |
|---|---|
| Tetrahydrofuran Ring | Essential for cytotoxicity |
| TBDMS Group | Increases stability and solubility |
| Electron-Withdrawing Groups | Enhances reactivity |
Q & A
Basic: How to optimize the synthesis of this compound, considering its complex stereochemistry?
Methodological Answer:
Synthesis optimization requires addressing stereochemical control and protecting group strategies. For example:
- Stepwise Protection : Use the tert-butyldimethylsilyl (TBDMS) group to protect the hydroxymethyl moiety during nucleoside analog synthesis, as demonstrated in phosphoramidite derivatives .
- Coupling Reactions : Employ Mitsunobu conditions or glycosylation reactions to ensure correct configuration at the tetrahydrofuran ring’s chiral centers .
- Purification : Utilize reverse-phase HPLC or silica gel chromatography to isolate intermediates, ensuring enantiomeric purity (≥95%) .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Discrepancies in antiviral or enzymatic activity may arise from:
- Stereochemical Purity : Validate compound configuration via X-ray crystallography (e.g., orthorhombic crystal system, space group P222, as in related structures ).
- Assay Conditions : Standardize cell-based assays (e.g., cytopathic effect reduction assays) with controls for metabolic stability, as done in uridine triphosphate analog studies .
- Metabolite Interference : Use LC-MS to detect degradation products, which may compete with the parent compound in target binding .
Basic: What analytical techniques are most reliable for structural confirmation?
Methodological Answer:
- X-ray Crystallography : Resolve absolute stereochemistry using unit cell parameters (a = 15.5268 Å, b = 29.977 Å, c = 6.6207 Å) and compare with analogous nucleoside derivatives .
- NMR Spectroscopy : Assign - and -NMR signals for the TBDMS group (δ ~0.1–0.3 ppm for Si-CH) and dihydropyrimidinone carbonyls (δ ~160–170 ppm) .
- HPLC-PDA/MS : Monitor purity (>95%) and confirm molecular weight (theoretical M = 680.58 for similar derivatives ).
Advanced: How does the TBDMS group influence reactivity in downstream derivatization?
Methodological Answer:
The TBDMS group:
- Stability : Resists hydrolysis under mildly acidic/basic conditions but is cleavable via fluoride ions (e.g., TBAF), enabling selective deprotection in multi-step syntheses .
- Steric Effects : Hinders nucleophilic attack at the hydroxymethyl position, directing reactivity toward the pyrimidinone ring’s 5-methyl or 2,4-dioxo moieties .
- Compatibility : Verify inertness toward phosphorylation or acylation reagents using TLC or in-situ IR monitoring .
Basic: How to ensure compound stability during long-term storage?
Methodological Answer:
- Storage Conditions : Store lyophilized solids at -20°C under argon, avoiding moisture (humidity <10%) to prevent TBDMS cleavage or acetate hydrolysis .
- Stability Monitoring : Perform periodic LC-MS analysis to detect degradation (e.g., loss of acetyl or silyl groups) .
- Formulation : For biological assays, dissolve in anhydrous DMSO (≤10 mM stock) to minimize solvolysis .
Advanced: What computational methods predict the compound’s interaction with enzymatic targets?
Methodological Answer:
- Docking Simulations : Use software like AutoDock Vina to model binding to viral polymerases or kinases, leveraging crystallographic data from uridine triphosphate analogs (PDB: 4NPR) .
- QM/MM Calculations : Analyze transition states for glycosidic bond cleavage or phosphorylation, incorporating DFT-optimized geometries of the TBDMS-protected sugar .
- SAR Studies : Correlate substituent effects (e.g., 5-methyl vs. 5-bromo in pyrimidinones) with activity using Free-Wilson analysis .
Basic: How to validate synthetic intermediates without commercial standards?
Methodological Answer:
- Comparative Spectroscopy : Match -NMR shifts of intermediates (e.g., tert-butyl esters or silylated sugars) with literature values for structurally related compounds .
- HRMS Validation : Confirm exact mass (e.g., [M+H] = 757.3 observed in phosphoramidite derivatives ).
- Chiral HPLC : Use columns like Chiralpak AD-H to resolve diastereomers, referencing retention times from analogous nucleosides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
